molecular formula C12H11NO2 B1462222 (E)-3-(2-methyl-1H-indol-3-yl)acrylic acid CAS No. 151590-30-6

(E)-3-(2-methyl-1H-indol-3-yl)acrylic acid

Cat. No.: B1462222
CAS No.: 151590-30-6
M. Wt: 201.22 g/mol
InChI Key: AYGAANJNVSYRCI-VOTSOKGWSA-N
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Description

(E)-3-(2-methyl-1H-indol-3-yl)acrylic acid is an organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and have diverse biological activities. This compound features an indole ring substituted with a methyl group at the 2-position and an acrylic acid moiety at the 3-position, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-methyl-1H-indol-3-yl)acrylic acid can be achieved through various methods. One common approach involves the Fischer indole synthesis, which is a well-established method for constructing indole rings. This method typically involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole core . The subsequent introduction of the acrylic acid moiety can be achieved through a Heck reaction, where the indole derivative is coupled with an appropriate acrylate ester in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis followed by Heck coupling reactions. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the process, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-methyl-1H-indol-3-yl)acrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (E)-3-(2-methyl-1H-indol-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit certain kinases and enzymes involved in cancer cell proliferation . The acrylic acid moiety can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indole-3-butyric acid: Another plant hormone used as a rooting agent.

Uniqueness

(E)-3-(2-methyl-1H-indol-3-yl)acrylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 2-position and the acrylic acid moiety at the 3-position allows for unique interactions with biological targets and enhances its potential as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

(E)-3-(2-methyl-1H-indol-3-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8-9(6-7-12(14)15)10-4-2-3-5-11(10)13-8/h2-7,13H,1H3,(H,14,15)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGAANJNVSYRCI-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601223178
Record name 2-Propenoic acid, 3-(2-methyl-1H-indol-3-yl)-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601223178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151590-30-6
Record name 2-Propenoic acid, 3-(2-methyl-1H-indol-3-yl)-, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151590-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 3-(2-methyl-1H-indol-3-yl)-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601223178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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